![molecular formula C18H23NO3 B12122193 8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B12122193.png)
8'-ethyl-4',4',6'-trimethyl-5',6'-dihydro-4'H-spiro[1,3-dioxolane-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-éthyl-4’,4’,6’-triméthyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one est un composé organique complexe reconnu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé appartient à la classe des composés spiro, qui sont caractérisés par un système cyclique spiro-connecté. La présence de plusieurs groupes fonctionnels, notamment éthyl, méthyl et dioxolane, contribue à sa réactivité chimique diversifiée et à son utilité potentielle dans la recherche et l’industrie.
Méthodes De Préparation
La synthèse de 8’-éthyl-4’,4’,6’-triméthyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one implique plusieurs étapes, qui commencent généralement par la préparation de la structure de base de la pyrroloquinoléine. Cela peut être réalisé grâce à une série de réactions de cyclisation, suivies par l’introduction de la partie spiro dioxolane. Les conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs et de solvants spécifiques pour garantir un rendement et une pureté élevés. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces voies de synthèse pour intensifier le processus tout en maintenant l’efficacité et la rentabilité .
Analyse Des Réactions Chimiques
8’-éthyl-4’,4’,6’-triméthyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des groupes fonctionnels impliqués. Par exemple, l’oxydation peut conduire à la formation de dérivés de la quinoléine, tandis que la réduction peut produire des composés de la dihydroquinoléine .
Applications de la recherche scientifique
Ce composé a un large éventail d’applications dans la recherche scientifique. En chimie, il est utilisé comme élément constitutif pour la synthèse de molécules plus complexesLes applications industrielles comprennent son utilisation comme intermédiaire dans la production de produits pharmaceutiques et d’autres produits chimiques fins .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
Le mécanisme d’action de 8’-éthyl-4’,4’,6’-triméthyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes impliquées peuvent varier en fonction de l’application spécifique et du contexte biologique .
Comparaison Avec Des Composés Similaires
Les composés similaires à 8’-éthyl-4’,4’,6’-triméthyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one comprennent d’autres composés spiro avec différents substituants. Ces composés partagent une structure de base similaire, mais diffèrent par les groupes fonctionnels attachés au système spiro. La particularité de 8’-éthyl-4’,4’,6’-triméthyl-5’,6’-dihydro-4’H-spiro[1,3-dioxolane-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one réside dans sa combinaison spécifique de groupes éthyl, méthyl et dioxolane, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
6'-ethyl-9',11',11'-trimethylspiro[1,3-dioxolane-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2'-one |
InChI |
InChI=1S/C18H23NO3/c1-5-12-8-13-11(2)10-17(3,4)19-15(13)14(9-12)18(16(19)20)21-6-7-22-18/h8-9,11H,5-7,10H2,1-4H3 |
Clé InChI |
VCESACDANOPIQI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C3C(=C1)C4(C(=O)N3C(CC2C)(C)C)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



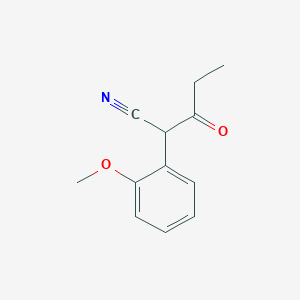
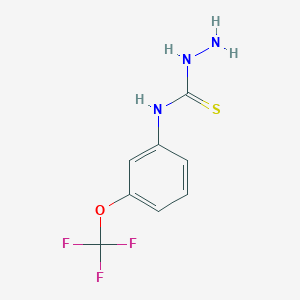

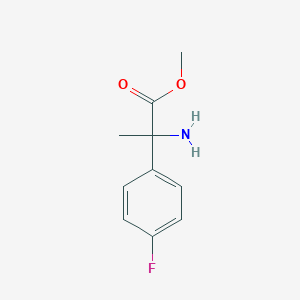
![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
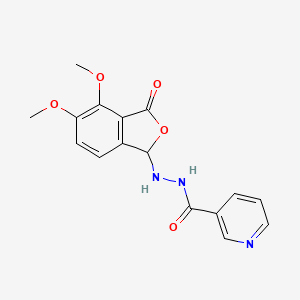
![1-(4-Bromophenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12122165.png)
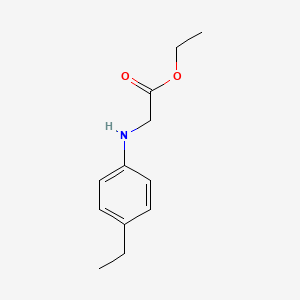

![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)
